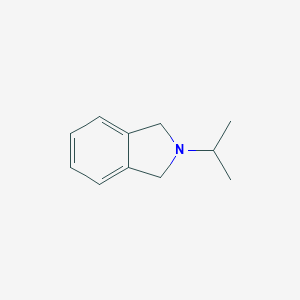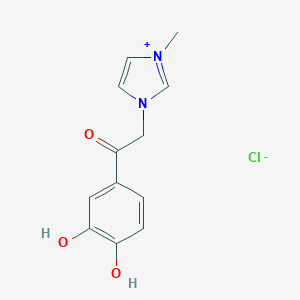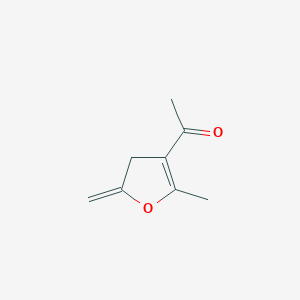![molecular formula C13H15N3O4S B056367 5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide CAS No. 24477-36-9](/img/structure/B56367.png)
5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Citicoline sodium salt, also known as cytidine diphosphate-choline sodium, is a naturally occurring compound found in the cells of human and animal tissues. It plays a crucial role in the synthesis of phosphatidylcholine, a major component of cell membranes. Citicoline sodium salt is widely recognized for its neuroprotective properties and is used in various therapeutic applications, particularly in the treatment of neurological disorders .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of citicoline sodium salt involves several synthetic routes. One common method includes the reaction of cytidine-5-monophosphate with choline phosphate in the presence of a suitable catalyst. The reaction is typically carried out in an aqueous medium under controlled temperature and pH conditions. The resulting citicoline is then converted to its sodium salt form by neutralizing with sodium hydroxide .
Industrial Production Methods: Industrial production of citicoline sodium salt often involves the use of dicarboxylic acids or their salts to achieve high purity levels. The process includes the reaction of cytidine-5-monophosphate with choline phosphate, followed by purification through column chromatography. The final product is obtained by recrystallization, ensuring a purity of over 99% .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Citicolin-Natriumsalz unterliegt verschiedenen chemischen Reaktionen, darunter Hydrolyse, Phosphorylierung und Oxidation.
Häufige Reagenzien und Bedingungen:
Hydrolyse: Citicolin-Natriumsalz kann in Gegenwart von Wasser und geeigneten Enzymen zu Cholin und Cytidin hydrolysiert werden.
Phosphorylierung: Die Verbindung kann an Phosphorylierungsreaktionen teilnehmen und Phosphatidylcholin bilden.
Oxidation: Citicolin-Natriumsalz kann Oxidationsreaktionen unterliegen, insbesondere in Gegenwart reaktiver Sauerstoffspezies.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Cholin, Cytidin und Phosphatidylcholin .
Wissenschaftliche Forschungsanwendungen
Citicolin-Natriumsalz hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Vorläufer bei der Synthese verschiedener Phospholipide verwendet.
Biologie: Citicolin-Natriumsalz wird auf seine Rolle bei der Zellmembransynthese und -reparatur untersucht.
Medizin: Es wird häufig zur Behandlung neurologischer Erkrankungen wie Schlaganfall, Alzheimer-Krankheit und Parkinson-Krankheit eingesetzt.
Industrie: Citicolin-Natriumsalz wird bei der Herstellung von Nahrungsergänzungsmitteln und Arzneimitteln verwendet.
5. Wirkmechanismus
Citicolin-Natriumsalz übt seine Wirkungen aus, indem es die Synthese von Phosphatidylcholin erhöht, einem wichtigen Bestandteil der neuronalen Zellmembranen. Es verbessert die Produktion von Acetylcholin, einem Neurotransmitter, der an kognitiven Funktionen beteiligt ist. Zusätzlich hilft Citicolin-Natriumsalz, den Glutamatspiegel zu senken und den Adenosintriphosphat (ATP)-Spiegel im Gehirn zu erhöhen, was einen Neuro-schutz bietet und den Energiestoffwechsel des Gehirns unterstützt .
Ähnliche Verbindungen:
Cholin: Sowohl Citicolin-Natriumsalz als auch Cholin spielen eine wichtige Rolle für die Gesundheit des Gehirns.
Einzigartigkeit: Citicolin-Natriumsalz ist einzigartig aufgrund seiner Fähigkeit, die kognitiven Funktionen zu verbessern und einen Neuro-schutz zu bieten. Seine Effizienz beim Überqueren der Blut-Hirn-Schranke und seine Rolle bei der Synthese essentieller Phospholipide machen es zu einer wertvollen Verbindung sowohl in der Forschung als auch in therapeutischen Kontexten .
Wirkmechanismus
Citicoline sodium salt exerts its effects by increasing the synthesis of phosphatidylcholine, a key component of neuronal cell membranes. It enhances the production of acetylcholine, a neurotransmitter involved in cognitive functions. Additionally, citicoline sodium salt helps in reducing glutamate levels and increasing adenosine triphosphate (ATP) levels in the brain, providing neuroprotection and supporting brain energy metabolism .
Vergleich Mit ähnlichen Verbindungen
Choline: Both citicoline sodium salt and choline play essential roles in brain health.
Phosphatidylcholine: While phosphatidylcholine is a direct component of cell membranes, citicoline sodium salt serves as a precursor, making it a more versatile compound in therapeutic applications.
Uniqueness: Citicoline sodium salt is unique due to its ability to enhance cognitive functions and provide neuroprotection. Its efficiency in crossing the blood-brain barrier and its role in synthesizing essential phospholipids make it a valuable compound in both research and therapeutic contexts .
Eigenschaften
IUPAC Name |
5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S/c1-9-8-12(16-20-9)13(17)15-7-6-10-2-4-11(5-3-10)21(14,18)19/h2-5,8H,6-7H2,1H3,(H,15,17)(H2,14,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFGWNIGZMCIXJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
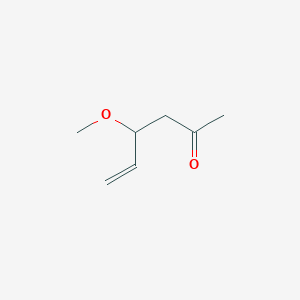

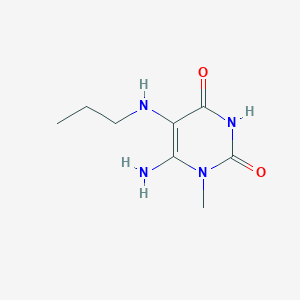

![[(1S,2R,4S,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 1H-indole-3-carboxylate](/img/structure/B56292.png)

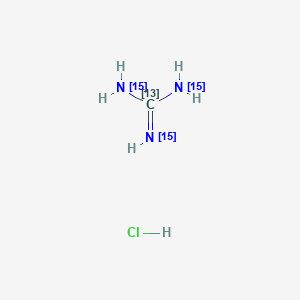
![2,3,4,5-Tetrahydro-1H-1,5-methanobenzo[d]azepine hydrochloride](/img/structure/B56299.png)

